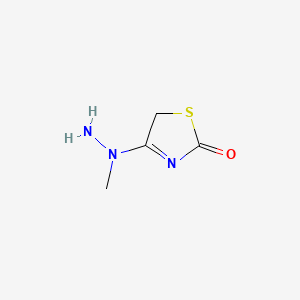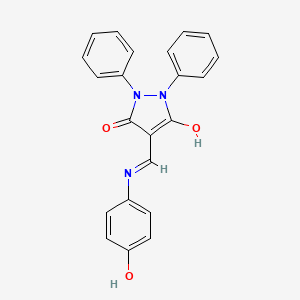
3,5-Pyrazolidinedione, 1,2-diphenyl-4-(p-hydroxyanilinomethylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Pyrazolidinedione, 1,2-diphenyl-4-(p-hydroxyanilinomethylene)- is a heterocyclic compound known for its diverse biological activities and applications in various fields. This compound belongs to the class of pyrazolidinediones, which are characterized by a five-membered ring containing two nitrogen atoms and three carbon atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Pyrazolidinedione, 1,2-diphenyl-4-(p-hydroxyanilinomethylene)- typically involves the condensation of 1,2-diphenylhydrazine with appropriate carbonyl compounds. One common method includes the reaction of 1,2-diphenylhydrazine with diethyl allylmalonate in the presence of sodium ethoxide, followed by recrystallization from ethanol to obtain the desired product . The reaction conditions often require controlled temperatures and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to achieve the desired purity levels for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions
3,5-Pyrazolidinedione, 1,2-diphenyl-4-(p-hydroxyanilinomethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxiranes.
Reduction: Reduction of certain derivatives can yield benzyl derivatives.
Substitution: The compound can undergo substitution reactions with aryldiazonium salts to form arylazo derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Aryldiazonium salts are typically used in the presence of acidic or basic catalysts.
Major Products Formed
Oxidation: Formation of oxiranes.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of arylazo derivatives.
Applications De Recherche Scientifique
3,5-Pyrazolidinedione, 1,2-diphenyl-4-(p-hydroxyanilinomethylene)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds and dyes.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory and analgesic properties, making it a candidate for drug development.
Mécanisme D'action
The mechanism of action of 3,5-Pyrazolidinedione, 1,2-diphenyl-4-(p-hydroxyanilinomethylene)- involves its interaction with specific molecular targets and pathways. For instance, its anti-inflammatory properties are attributed to the inhibition of cyclooxygenase enzymes, which play a crucial role in the inflammatory response. The compound’s structure allows it to bind to the active site of these enzymes, thereby preventing the formation of pro-inflammatory mediators .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylbutazone: Known for its anti-inflammatory properties and used in the treatment of rheumatoid arthritis.
Sulfinpyrazone: Used as a uricosuric agent in the treatment of gout.
Pyrazolone derivatives: Widely used in pharmaceuticals and as intermediates in organic synthesis.
Uniqueness
3,5-Pyrazolidinedione, 1,2-diphenyl-4-(p-hydroxyanilinomethylene)- stands out due to its unique combination of the pyrazolidinedione core and the p-hydroxyanilinomethylene group. This structural feature enhances its chemical reactivity and broadens its range of applications compared to other similar compounds .
Propriétés
Numéro CAS |
24665-77-8 |
|---|---|
Formule moléculaire |
C22H17N3O3 |
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
5-hydroxy-4-[(4-hydroxyphenyl)iminomethyl]-1,2-diphenylpyrazol-3-one |
InChI |
InChI=1S/C22H17N3O3/c26-19-13-11-16(12-14-19)23-15-20-21(27)24(17-7-3-1-4-8-17)25(22(20)28)18-9-5-2-6-10-18/h1-15,26-27H |
Clé InChI |
GMCRNOBFTULMSY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C(=C(C(=O)N2C3=CC=CC=C3)C=NC4=CC=C(C=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



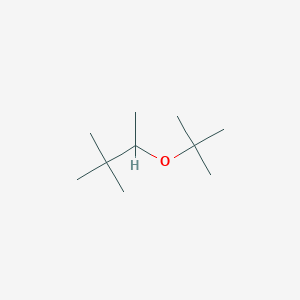
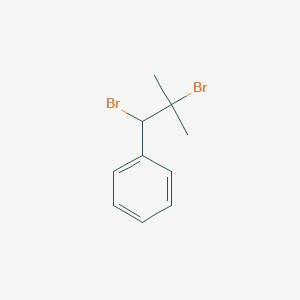
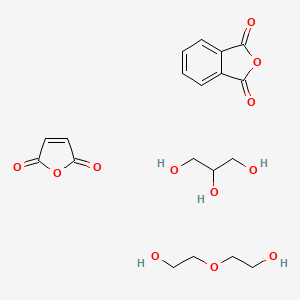
![Benzene, [(1,1-dimethyl-2-propenyl)thio]-](/img/structure/B14691962.png)

![7-Benzyl-7-azabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid](/img/structure/B14691968.png)
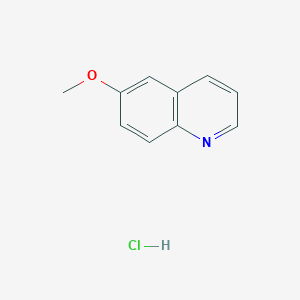
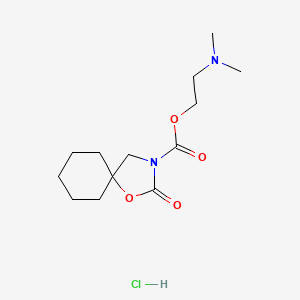
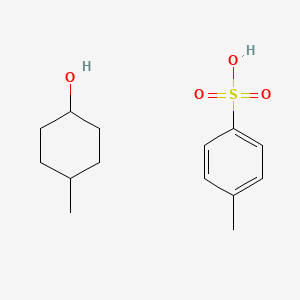

![6-Benzoyl-4,5,7,7a-tetrahydrofuro[2,3-c]pyridin-2-one](/img/structure/B14692004.png)
![1-[4-(2-Hydroxyethoxy)phenyl]propan-1-one](/img/structure/B14692008.png)
